molecular formula C19H16N6O2 B2820867 2-(7-oxo-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(o-tolyl)acetamide CAS No. 892476-66-3

2-(7-oxo-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(o-tolyl)acetamide

Cat. No.: B2820867
CAS No.: 892476-66-3
M. Wt: 360.377
InChI Key: XTZQUSVFGOREKY-UHFFFAOYSA-N
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Description

2-(7-oxo-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(o-tolyl)acetamide is a heterocyclic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, and an acetamide group attached to an o-tolyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-oxo-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(o-tolyl)acetamide typically involves the following steps:

    Formation of the Triazolopyrimidine Core: This step involves the cyclization of appropriate precursors to form the triazolopyrimidine core. A common method includes the reaction of 3-phenyl-1H-[1,2,3]triazole-4-carboxylic acid with suitable reagents to form the fused ring system.

    Introduction of the Acetamide Group: The acetamide group is introduced through an acylation reaction. This can be achieved by reacting the triazolopyrimidine intermediate with acetic anhydride in the presence of a base such as pyridine.

    Attachment of the o-Tolyl Moiety: The final step involves the coupling of the acetamide derivative with o-toluidine under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions, and the implementation of purification techniques such as recrystallization and chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(7-oxo-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(o-tolyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to modify the functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.

Major Products Formed

    Oxidation: Introduction of hydroxyl or carbonyl groups.

    Reduction: Formation of amine or alcohol derivatives.

    Substitution: Halogenated derivatives or other substituted products.

Scientific Research Applications

2-(7-oxo-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(o-tolyl)acetamide has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as an anticancer agent, kinase inhibitor, and antimicrobial agent.

    Biological Studies: It is used in the study of enzyme inhibition and protein-ligand interactions.

    Chemical Synthesis: The compound serves as a building block for the synthesis of more complex molecules with potential biological activity.

    Material Science: It is explored for its potential use in the development of new materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-4(5H)-one
  • 3-phenyl-1H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one
  • N-(o-tolyl)-2-(3-phenyl-1H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-yl)acetamide

Uniqueness

2-(7-oxo-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(o-tolyl)acetamide is unique due to its specific substitution pattern and the presence of the o-tolyl acetamide group. This structural uniqueness contributes to its distinct biological activity and potential therapeutic applications.

Properties

IUPAC Name

N-(2-methylphenyl)-2-(7-oxo-3-phenyltriazolo[4,5-d]pyrimidin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N6O2/c1-13-7-5-6-10-15(13)21-16(26)11-24-12-20-18-17(19(24)27)22-23-25(18)14-8-3-2-4-9-14/h2-10,12H,11H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTZQUSVFGOREKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CN2C=NC3=C(C2=O)N=NN3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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